3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid 3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid
Brand Name: Vulcanchem
CAS No.: 198969-52-7
VCID: VC21314133
InChI: InChI=1S/C16H23N3O.C2H2O4/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20;3-1(4)2(5)6/h4-7,13H,2-3,8-12H2,1H3,(H,17,20);(H,3,4)(H,5,6)
SMILES: CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O
Molecular Formula: C18H25N3O5
Molecular Weight: 363.4 g/mol

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid

CAS No.: 198969-52-7

Cat. No.: VC21314133

Molecular Formula: C18H25N3O5

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid - 198969-52-7

Specification

CAS No. 198969-52-7
Molecular Formula C18H25N3O5
Molecular Weight 363.4 g/mol
IUPAC Name 3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid
Standard InChI InChI=1S/C16H23N3O.C2H2O4/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20;3-1(4)2(5)6/h4-7,13H,2-3,8-12H2,1H3,(H,17,20);(H,3,4)(H,5,6)
Standard InChI Key GMDFJIJNFIKGNV-UHFFFAOYSA-N
SMILES CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O
Canonical SMILES CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator